molecular formula C18H25N3O2 B2525850 N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008038-58-1

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2525850
CAS RN: 1008038-58-1
M. Wt: 315.417
InChI Key: DJTRCBMKSKXBFP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of quinoxaline derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in lab experiments is its potential in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory and analgesic properties, which can be useful in various research applications. However, one limitation is the lack of human clinical trials, which makes it difficult to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research on N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the investigation of its potential in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine its efficacy and safety in human clinical trials.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves the reaction of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid with N-cyclohexyl-N-ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of cancer, inflammation, and pain.

properties

IUPAC Name

N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-11-8-14-15(9-12(11)2)21-18(23)16(20-14)10-17(22)19-13-6-4-3-5-7-13/h8-9,13,16,20H,3-7,10H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRCBMKSKXBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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